Cas no 42028-21-7 (estriol 17-sulfate)

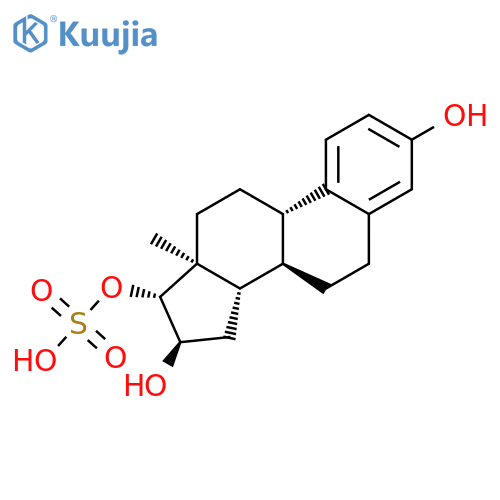

estriol 17-sulfate structure

商品名:estriol 17-sulfate

estriol 17-sulfate 化学的及び物理的性質

名前と識別子

-

- estriol 17-sulfate

- CHEBI:189467

- [(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulate

- Estriol-17-sulfate

- [(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

- FS-6918

- DTXSID80962218

- A826744

- SCHEMBL3232321

- 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate

- [(1R,2R,3aS,3bR,9bS,11aS)-2,7-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]oxidanesulfonic acid

- Estra-1,3,5(10)-triene-3,16,17-triol, 17-(hydrogen sulfate), (16?,17?)-

- sulfuric acid [(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester

- AKOS040734913

- 42028-21-7

- [(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-bis(oxidanyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

- Estra-1,3,5(10)-triene-3,16,17-triol, 17-(hydrogen sulfate), (16alpha,17beta)-

-

- インチ: InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1

- InChIKey: HTAOZBHEZQGPLH-ZXXIGWHRSA-N

- ほほえんだ: CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O

計算された属性

- せいみつぶんしりょう: 368.129

- どういたいしつりょう: 368.129

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 616

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 112A^2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.47

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.648

estriol 17-sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN1010854-5mg |

Estriol17-sulfate |

42028-21-7 | HPLC≥98% | 5mg |

RMB 3600.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E44460-5mg |

Estriol 17-sulfate |

42028-21-7 | ,HPLC≥98% | 5mg |

¥4480.0 | 2023-09-08 | |

| A2B Chem LLC | AF89698-5mg |

estriol 17-sulfate |

42028-21-7 | ≥98% | 5mg |

$915.00 | 2024-04-20 |

estriol 17-sulfate 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

42028-21-7 (estriol 17-sulfate) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量